Ceefourin 1

Übersicht

Beschreibung

Ceefourin 1 ist ein potenter und hochspezifischer Inhibitor des Multidrug-Resistenz-Proteins 4 (MRP4), einem Mitglied der ATP-bindenden Kassetten-(ABC)-Transporterfamilie. Diese Verbindung hat aufgrund ihrer Fähigkeit, den Transport einer breiten Palette von MRP4-Substraten zu hemmen, große Aufmerksamkeit erlangt, was sie zu einem wertvollen Werkzeug im Kampf gegen die Chemotherapieresistenz in der Krebsbehandlung macht .

2. Präparationsmethoden

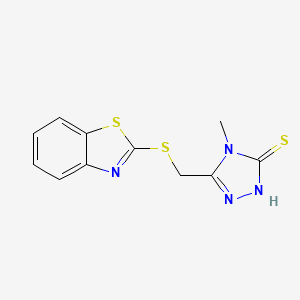

Synthesewege und Reaktionsbedingungen: this compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die Benzothiazol- und Triazolderivate beinhaltenDie Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen Standardprotokollen der organischen Synthese. Die Verbindung wird in kontrollierten Laborumgebungen hergestellt, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Ceefourin 1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of MRP4 and its effects on drug transport and resistance.

Biology: Investigated for its role in modulating cellular processes and signaling pathways.

Medicine: Explored as a potential chemosensitizer in cancer treatment, particularly in enhancing the efficacy of chemotherapeutic agents like 6-mercaptopurine.

Industry: Utilized in the development of new therapeutic strategies and drug formulations .

Wirkmechanismus

Target of Action

Ceefourin 1 is a potent and highly selective inhibitor of the Multidrug Resistance Protein 4 (MRP4) . MRP4 is a member of the ATP-binding cassette (ABC) transporter superfamily, which plays a crucial role in the efflux of various chemotherapeutic drugs .

Mode of Action

This compound inhibits the transport of a broad range of MRP4 substrates, yet it is highly selective for MRP4 over other ABC transporters . It blocks the transport of structurally diverse MRP4 substrates such as 6-Mercaptopurine (6-MP), SN-38 (an irinotecan metabolite and topoisomerase 1 inhibitor), E217bG, D-luciferin, and cAMP .

Biochemical Pathways

The inhibition of MRP4 by this compound affects the efflux of chemotherapeutic drugs, thereby combating chemoresistance by allowing the accumulation of the drug substrates inside the cells . For instance, it enhances the apoptotic activity of 6-MP in Jurkat leukemic cells .

Result of Action

The primary result of this compound’s action is the enhancement of the apoptotic activity of 6-MP in Jurkat leukemic cells . This is achieved by inhibiting the efflux of 6-MP, a substrate of MRP4, thereby increasing its intracellular concentration and enhancing its chemotherapeutic efficacy .

Biochemische Analyse

Biochemical Properties

Ceefourin 1 plays a crucial role in biochemical reactions by inhibiting MRP4, a member of the ATP-binding cassette (ABC) transporter family. MRP4 is responsible for the efflux of various substrates, including chemotherapeutic drugs, cyclic nucleotides, and other signaling molecules. This compound interacts with MRP4 by binding to its substrate-binding site, thereby blocking the transport of substrates such as 6-mercaptopurine, SN-38, cAMP, D-luciferin, and E217βG . This inhibition enhances the intracellular accumulation of these substrates, potentially increasing their therapeutic efficacy.

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In leukemic Jurkat cells, this compound enhances the apoptotic activity of 6-mercaptopurine, a chemotherapeutic drug, by preventing its efflux through MRP4 . This results in increased intracellular concentrations of 6-mercaptopurine, leading to enhanced apoptosis. In contrast, normal lymphoblast cells (CRL-1991) exhibit lower sensitivity to the combined treatment of this compound and 6-mercaptopurine, indicating a selective effect on cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the substrate-binding site of MRP4, thereby inhibiting the transport of MRP4 substrates. This inhibition prevents the efflux of chemotherapeutic drugs and other signaling molecules, leading to their accumulation within the cells . Additionally, this compound may influence gene expression and cell signaling pathways by modulating the intracellular levels of cyclic nucleotides and other signaling molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability under desiccating conditions and can be stored for up to 12 months at +4°C . In vitro studies have shown that the inhibitory effects of this compound on MRP4-mediated transport are sustained over extended periods, leading to prolonged intracellular accumulation of substrates . Long-term exposure to this compound may result in sustained inhibition of MRP4 activity and enhanced therapeutic efficacy of chemotherapeutic drugs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits MRP4 activity without causing significant toxicity . At higher doses, potential toxic or adverse effects may be observed, including off-target interactions with other proteins or transporters . It is essential to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to the efflux of chemotherapeutic drugs and signaling molecules. By inhibiting MRP4, this compound affects the metabolic flux of substrates such as 6-mercaptopurine, SN-38, cAMP, and D-luciferin . This inhibition leads to increased intracellular concentrations of these substrates, potentially enhancing their therapeutic efficacy and altering cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with MRP4. By binding to the substrate-binding site of MRP4, this compound inhibits the efflux of substrates, leading to their accumulation within the cells . This accumulation may affect the localization and activity of these substrates, potentially enhancing their therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with MRP4. By binding to MRP4, this compound inhibits the transport of substrates across the plasma membrane, leading to their accumulation within the cytoplasm . This accumulation may influence the activity and function of these substrates, potentially enhancing their therapeutic efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ceefourin 1 is synthesized through a series of chemical reactions involving benzothiazole and triazole derivativesThe reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols. The compound is produced in controlled laboratory environments to ensure high purity and yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ceefourin 1 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen unterliegen, die zur Bildung reduzierter Produkte führen.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Verschiedene Nucleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Benzothiazolderivaten führen, während Reduktion reduzierte Triazolverbindungen hervorbringen kann .

4. Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Wird als Werkzeug verwendet, um die Hemmung von MRP4 und seine Auswirkungen auf den Drogentransport und die Resistenz zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Modulation zellulärer Prozesse und Signalwege.

Medizin: Als potenzieller Chemosensibilisator in der Krebsbehandlung untersucht, insbesondere zur Steigerung der Wirksamkeit von Chemotherapeutika wie 6-Mercaptopurin.

Industrie: Wird bei der Entwicklung neuer therapeutischer Strategien und Arzneimittelformulierungen eingesetzt .

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Transportfunktion von MRP4. Diese Hemmung führt zu einer Anreicherung von MRP4-Substraten in den Zellen, wodurch die Wirksamkeit von Chemotherapeutika verstärkt wird. Die Verbindung interagiert mit spezifischen Bindungsstellen an MRP4 und blockiert den Transport von Substraten wie cyclischem Adenosinmonophosphat (cAMP) und 6-Mercaptopurin. Diese Hemmung löst Apoptose in Krebszellen durch Aktivierung intrazellulärer Signalwege aus, einschließlich des cAMP/Epac/Rap1-Signalwegs .

Ähnliche Verbindungen:

Ceefourin 2: Ein weiterer MRP4-Inhibitor mit ähnlichen Eigenschaften, aber unterschiedlicher chemischer Struktur.

MK-571: Ein nicht-selektiver MRP-Inhibitor, der auch andere ABC-Transporter angreift.

Reversan: Ein Inhibitor von MRP1 und MRP4, der in Kombination mit Chemotherapeutika eingesetzt wird

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner hohen Spezifität für MRP4 gegenüber anderen ABC-Transportern. Diese Selektivität reduziert Off-Target-Effekte und erhöht sein Potenzial als Chemosensibilisator in der Krebstherapie. Darüber hinaus macht seine geringe Zelltoxizität und hohe Stabilität ihn zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung .

Vergleich Mit ähnlichen Verbindungen

Ceefourin 2: Another MRP4 inhibitor with similar properties but distinct chemical structure.

MK-571: A non-selective MRP inhibitor that also targets other ABC transporters.

Reversan: An inhibitor of MRP1 and MRP4, used in combination with chemotherapeutic agents

Uniqueness of Ceefourin 1: this compound is unique due to its high selectivity for MRP4 over other ABC transporters. This selectivity reduces off-target effects and enhances its potential as a chemosensitizer in cancer therapy. Additionally, its low cellular toxicity and high stability make it a promising candidate for further research and development .

Eigenschaften

IUPAC Name |

3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S3/c1-15-9(13-14-10(15)16)6-17-11-12-7-4-2-3-5-8(7)18-11/h2-5H,6H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNBVHCJAUXKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CSC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

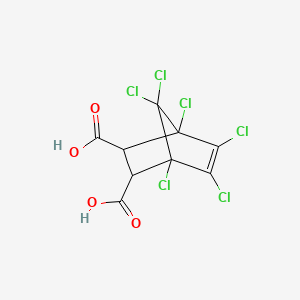

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

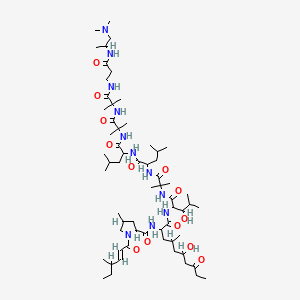

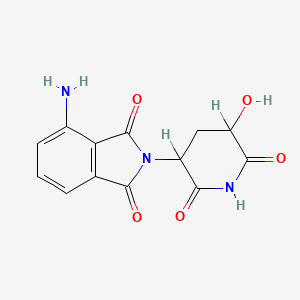

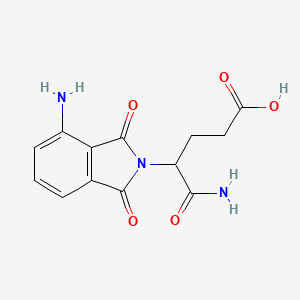

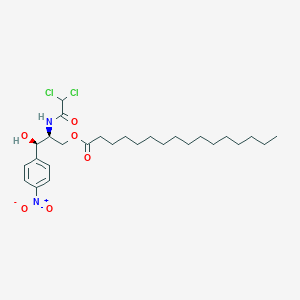

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.